Product packaging for Docosa-11,14,17-trienoic acid(Cat. No.:CAS No. 143775-74-0)

Docosa-11,14,17-trienoic acid

Cat. No.: B12565499
CAS No.: 143775-74-0
M. Wt: 334.5 g/mol
InChI Key: VVKJXLCFAHTHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosa-11,14,17-trienoic acid, also commonly referred to as 11,14,17-eicosatrienoic acid (ETE), is a long-chain, polyunsaturated omega-3 fatty acid . With a chemical formula of C20H34O2 and a molecular weight of 306.5 g/mol, it features a 20-carbon chain with three cis double bonds located at the 11th, 14th, and 17th positions . This specific configuration classifies it as an isolenic acid and makes it a valuable reagent in lipid research. As a polyunsaturated fatty acid (PUFA), it is involved in the same enzymatic pathways as other critical fatty acids, such as those that lead to the synthesis of eicosanoids, which are potent signaling molecules . Researchers are increasingly interested in the biological roles of various long-chain fatty acids. For instance, recent studies on structurally similar lipids, such as docosatrienoic acid (DTA), have revealed potent biological activities, including the inhibition of melanogenesis (the production of skin pigment) by suppressing the intracellular MITF/tyrosinase axis . This suggests potential research applications for this compound in dermatology and cosmetic science focused on understanding and managing hyperpigmentation. Furthermore, its role as a member of the omega-3 family makes it a compound of interest for investigating inflammatory processes, cellular membrane fluidity, and lipid metabolism . This product is supplied as a high-purity compound for research purposes only. It is intended for use in laboratory studies to further elucidate the functions and mechanisms of polyunsaturated fatty acids in biological systems. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O2 B12565499 Docosa-11,14,17-trienoic acid CAS No. 143775-74-0

Properties

CAS No.

143775-74-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

docosa-11,14,17-trienoic acid

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,8-9,11-12H,2-4,7,10,13-21H2,1H3,(H,23,24)

InChI Key

VVKJXLCFAHTHSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Occurrence and Distribution of Docosa 11,14,17 Trienoic Acid in Biological Systems

Detection and Quantification in Biological Matrices

Presence in Mammalian Tissues and Organs (e.g., Brain Tissue)

There is no substantial evidence in the existing scientific literature to confirm the presence of Docosa-11,14,17-trienoic acid in mammalian tissues and organs, including the brain. Brain tissue is known to be rich in long-chain polyunsaturated fatty acids, with a particular abundance of Docosahexaenoic acid (DHA). While metabolic pathways for the elongation and desaturation of fatty acids exist, the specific synthesis or accumulation of this compound in the brain has not been documented.

Trace Occurrence in Animal Products

Similarly, there is a lack of data regarding the presence of this compound in animal products. Fatty acid profiles of various animal products have been extensively studied, but this specific compound is not typically reported.

Presence in Plant Species and Microalgae

The biosynthesis of omega-3 fatty acids originates in plants and microalgae with the production of α-linolenic acid (ALA). While these organisms can produce a diverse array of fatty acids, reports on the specific presence of this compound are not found in the mainstream scientific literature. Research on microalgae as a source of omega-3 fatty acids has primarily focused on EPA and DHA.

Correlation with Physiological and Pathological States (Research Context)

Given the lack of detection and quantification data, there is currently no research linking this compound to any specific physiological or pathological states.

Associations with Altered Lipidome Profiles in Specific Biological Conditions (e.g., Brain Tissue during Alzheimer's Disease Progression)

Lipidomic studies of Alzheimer's disease have revealed significant alterations in the profiles of various fatty acids, particularly a decrease in DHA levels in the brain. However, there is no mention in the current body of research of any association between this compound and the progression of Alzheimer's disease or any other neurological condition. The focus of such research remains on more abundant and biologically active fatty acids.

Biosynthesis and Metabolic Pathways of Docosatrienoic Acids

General Fatty Acid Elongation and Desaturation Pathways Relevant to VLCPUFAs

The synthesis of VLCPUFAs is an extension of the pathways for more common polyunsaturated fatty acids (PUFAs), primarily occurring in the endoplasmic reticulum. This process involves a coordinated series of elongation and desaturation reactions that modify precursor fatty acids.

The key enzymes driving the synthesis of VLCPUFAs are fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). These enzymes work in concert to introduce double bonds and extend the carbon chain of fatty acid precursors.

Elongases : These enzymes are responsible for extending the carbon chain of fatty acids, usually by adding two carbons from malonyl-CoA. In mammals, several elongases have been identified (ELOVL1-7), each with specificity for fatty acids of different chain lengths and saturation levels. For instance, ELOVL5 is involved in the elongation of C18 and C20 PUFAs, while ELOVL2 is particularly active with C20 and C22 PUFA substrates. d-nb.info

The coordinated action of these desaturases and elongases allows for the stepwise conversion of shorter-chain PUFAs into longer and more unsaturated fatty acids.

The biosynthesis of VLCPUFAs occurs along two main parallel pathways: the omega-3 (n-3) and omega-6 (n-6) pathways. These pathways utilize the same set of desaturase and elongase enzymes, leading to competition between the n-3 and n-6 fatty acid substrates. oregonstate.edunih.gov

The precursor for the omega-3 pathway is alpha-linolenic acid (ALA; 18:3n-3), while the omega-6 pathway begins with linoleic acid (LA; 18:2n-6). oregonstate.edu The general sequence of reactions is as follows:

Omega-3 Pathway:

ALA (18:3n-3) is converted by Delta-6 desaturase to Stearidonic acid (SDA; 18:4n-3).

SDA is elongated by an elongase (e.g., ELOVL5) to Eicosatetraenoic acid (ETA; 20:4n-3).

ETA is then acted upon by Delta-5 desaturase to form Eicosapentaenoic acid (EPA; 20:5n-3).

Further elongation and desaturation steps can lead to the formation of Docosahexaenoic acid (DHA; 22:6n-3).

Omega-6 Pathway:

LA (18:2n-6) is converted by Delta-6 desaturase to Gamma-linolenic acid (GLA; 18:3n-6).

GLA is elongated by an elongase to Dihomo-gamma-linolenic acid (DGLA; 20:3n-6).

DGLA is desaturated by Delta-5 desaturase to produce Arachidonic acid (AA; 20:4n-6).

The table below summarizes the key precursor-product relationships in these pathways.

PathwayPrecursorEnzymeProduct
Omega-3Alpha-linolenic acid (ALA; 18:3n-3)Delta-6 desaturaseStearidonic acid (SDA; 18:4n-3)
Omega-3Stearidonic acid (SDA; 18:4n-3)ElongaseEicosatetraenoic acid (ETA; 20:4n-3)
Omega-3Eicosatetraenoic acid (ETA; 20:4n-3)Delta-5 desaturaseEicosapentaenoic acid (EPA; 20:5n-3)
Omega-6Linoleic acid (LA; 18:2n-6)Delta-6 desaturaseGamma-linolenic acid (GLA; 18:3n-6)
Omega-6Gamma-linolenic acid (GLA; 18:3n-6)ElongaseDihomo-gamma-linolenic acid (DGLA; 20:3n-6)
Omega-6Dihomo-gamma-linolenic acid (DGLA; 20:3n-6)Delta-5 desaturaseArachidonic acid (AA; 20:4n-6)

Specific Biosynthetic Routes for Docosa-11,14,17-trienoic Acid (Theoretical and Reported)

This compound (DTA), also known as 22:3n-3, is an omega-3 VLCPUFA. Its biosynthesis follows the general principles of the omega-3 pathway. A key reported route for the synthesis of DTA involves the elongation of alpha-linolenic acid (ALA). nih.gov

In this pathway, ALA (18:3n-3) is first elongated to eicosatrienoic acid (ETA; 20:3n-3). This intermediate is then further elongated to produce this compound (22:3n-3). nih.gov This two-step elongation can be catalyzed by a single ELO-type elongase. nih.gov

Another potential route involves the omega-6 pathway as a starting point. Linoleic acid (LA; 18:2n-6) can be elongated to eicosadienoic acid (EDA; 20:2n-6). EDA can then be desaturated by a VLCPUFA omega-3 desaturase to form eicosatrienoic acid (ETA; 20:3n-3), which can then be elongated to DTA. nih.gov

Metabolic Engineering Approaches for Docosatrienoic Acid Production in Host Organisms

The natural sources of many beneficial VLCPUFAs are limited, which has driven research into metabolic engineering to produce these compounds in more sustainable and scalable host organisms. nih.govresearchgate.net

Heterologous expression involves introducing genes from one organism into another to create a desired metabolic pathway. This approach has been successfully used to produce VLCPUFAs in various host systems, including yeast and plants. nih.gov For instance, genes encoding specific desaturases and elongases from organisms known to produce certain fatty acids can be expressed in a host that does not naturally synthesize them. nih.gov This allows for the reconstitution of the biosynthetic pathway for a target VLCPUFA. nih.gov

A study on the production of DTA in Brassica carinata utilized a heterologous expression system. An ELO-type elongase from the plant Eranthis hyemalis (EhELO1), capable of elongating a range of PUFAs, was introduced. This single enzyme was able to convert the plant's endogenous ALA into eicosatrienoic acid (ETA) and then further to DTA. nih.gov To enhance the production of DTA, additional genes were co-expressed, including an omega-3 desaturase from the fungus Claviceps purpurea (CpDesX) to increase the precursor ALA, and another VLCPUFA omega-3 desaturase (PiO3). nih.gov

Oilseed crops are an attractive platform for the production of high-value fatty acids due to their ability to accumulate large quantities of oil in their seeds. usda.gov Metabolic engineering of these crops aims to modify their native fatty acid profile to produce desired VLCPUFAs. nih.govresearchgate.net

The successful engineering of DTA production in Brassica carinata serves as a prime example. By introducing the necessary biosynthetic genes, researchers were able to achieve a significant accumulation of DTA, reaching approximately 20% of the total fatty acids in the transgenic seeds. nih.gov This demonstrates the feasibility of using oilseed crops as a sustainable source for this beneficial fatty acid. nih.gov

Further modifications in metabolic engineering strategies can include enhancing the expression of key enzymes, down-regulating competing pathways, and ensuring the efficient incorporation of the newly synthesized fatty acids into triacylglycerols for storage in the seed oil.

Incorporation and Localization within Cellular Lipids

The metabolic fate of DTA within the cell involves its esterification into more complex lipid structures, primarily phospholipids (B1166683) and triacylglycerols. This process not only serves as a mechanism for storing the fatty acid but also dictates its functional integration into cellular compartments.

Integration into Phospholipids and Triacylglycerols

Upon its synthesis or uptake, this compound is activated to its coenzyme A (CoA) derivative, making it available for esterification into the glycerol (B35011) backbone of phospholipids and triacylglycerols. Research indicates that DTA can be effectively incorporated into these lipid classes.

One study has shown that DTA accumulates in the phospholipids of human fibroblasts. This incorporation is significant as phospholipids are the fundamental building blocks of all cellular membranes, suggesting a direct role for DTA in modulating membrane properties. The flexible and unsaturated nature of DTA's acyl chain can influence the fluidity and integrity of the phospholipid bilayer.

While specific quantitative data on the partitioning of DTA between phospholipids and triacylglycerols is limited, studies on transgenic organisms engineered to produce DTA have demonstrated its successful incorporation into the triacylglycerol fraction of seed oils. In this context, triacylglycerols serve as a major storage depot for the fatty acid. The efficiency of this incorporation can be enhanced by the co-expression of specific enzymes, such as lysophosphatidic acid acyltransferases, which facilitate the insertion of VLC-PUFAs into the triacylglycerol molecule.

Table 1: Incorporation of this compound into Cellular Lipids

Lipid Class Primary Function Evidence of DTA Incorporation
Phospholipids Structural components of cellular membranes, signaling Accumulation observed in human fibroblast phospholipids.

| Triacylglycerols | Energy storage | Successful incorporation into seed storage oils of transgenic plants. |

Distribution within Cellular Membranes

The distribution of DTA within the various membranes of a cell is not uniform and is crucial for its localized functions. As a component of phospholipids, DTA contributes to the unique lipid composition of different organelles and the plasma membrane.

The plasma membrane, in particular, is a highly organized structure containing specialized microdomains known as lipid rafts. These are dynamic assemblies enriched in cholesterol and sphingolipids that play a vital role in signal transduction and protein trafficking. While direct studies on the specific localization of DTA within these microdomains are scarce, research on the closely related and more extensively studied omega-3 fatty acid, docosahexaenoic acid (DHA), provides valuable insights.

Studies on DHA have shown that it can be incorporated into both lipid raft and non-raft regions of the plasma membrane. The presence of polyunsaturated fatty acids like DHA can alter the size, stability, and composition of these rafts, thereby modulating the signaling pathways that are dependent on them. Given the structural similarities between DTA and DHA, it is plausible that DTA may also exhibit a dynamic distribution within the plasma membrane, influencing the organization and function of lipid microdomains. This structural configuration is thought to be crucial for maintaining cell membrane integrity and enhancing membrane fluidity.

Table 2: Compound Names

Compound Name Abbreviation
This compound DTA
Docosahexaenoic acid DHA
Triacylglycerol TAG
Phospholipid PL

Enzymatic Transformations and Derivatization of Docosatrienoic Acids

Oxidative Metabolism by Lipoxygenases (LOX)

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. The metabolism of docosahexaenoic acid (DHA), a closely related 22-carbon polyunsaturated fatty acid, by LOX enzymes has been studied and provides insights into the potential pathways for docosatrienoic acids. The transformations of DHA by 15-lipoxygenase-1 (15-LOX-1) lead to the formation of docosatrienes, which are characterized by a distinctive conjugated triene system of double bonds nih.gov.

Substrate Specificity for Docosatrienoic Acids

Lipoxygenase isoforms exhibit varying degrees of substrate specificity, which dictates the range of fatty acids they can metabolize. While direct studies on docosa-11,14,17-trienoic acid are limited, research on similar long-chain polyunsaturated fatty acids like DHA demonstrates that enzymes such as human 15-LOX-1 can effectively utilize these molecules as substrates nih.gov. The specificity of different LOX isoforms is a critical determinant of the types of signaling molecules produced in various cells and tissues.

Formation of Hydroxy-Fatty Acids (e.g., Hydroxy-Docosatrienoic Acid)

The initial products of the lipoxygenase reaction are hydroperoxy fatty acids, which are subsequently reduced to more stable hydroxy fatty acids. In the case of DHA metabolism by 15-LOX-1, this leads to the formation of various dihydroxy derivatives, which are hydrolysis products of unstable epoxide intermediates nih.gov. For instance, the metabolism of DHA by 15-LOX-1 results in a mixture of 10,17-dihydro(pero)xy derivatives, which are classified as docosatrienes nih.gov. It is plausible that this compound would undergo similar transformations to yield corresponding hydroxy-docosatrienoic acids.

Generation of Epoxide Metabolites by Peroxygenases

Following the initial hydroperoxidation by lipoxygenases, further enzymatic action can lead to the formation of epoxide metabolites. In the metabolism of DHA by 15-LOX-1, unstable leukotriene A (LTA)-related epoxide intermediates are formed nih.gov. These epoxides are highly reactive and can be hydrolyzed to form dihydroxy fatty acids. Fungal unspecific peroxygenases (UPOs) have also been shown to catalyze the epoxidation of various n-3 and n-6 polyunsaturated fatty acids, demonstrating strict regioselectivity for the last double bond aklectures.com. This enzymatic approach offers a selective alternative to chemical epoxidation methods, which often result in complex mixtures of products aklectures.com.

Stereoselectivity and Regioselectivity of Enzymatic Reactions

Enzymatic reactions catalyzed by lipoxygenases and peroxygenases are characterized by high degrees of stereoselectivity and regioselectivity. For example, the reaction of 17S-HPDHA with 15-LOX-1 leads to the formation of specific diastereomers of dihydroxy-docosahexaenoic acid nih.gov. Fungal peroxygenases also exhibit remarkable selectivity; for instance, the epoxidation of n-3 fatty acids by Agrocybe aegerita peroxygenase (AaeUPO) proceeds with total S,R-enantioselectivity aklectures.com. This precision is a hallmark of enzymatic catalysis and is crucial for the synthesis of specific, biologically active lipid mediators.

Enzyme FamilySubstrate (Example)Key ProductsSelectivity
Lipoxygenases (LOX)Docosahexaenoic Acid (DHA)Hydroxy-docosatrienoic acids, Epoxide intermediatesRegio- and Stereoselective
Peroxygenases (UPO)n-3 Polyunsaturated Fatty AcidsMono-epoxidesHigh Regio- and Enantioselectivity

Cyclooxygenase (COX) Pathways and Related Metabolites (if applicable to docosatrienoic acids as substrates)

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. Research has shown that COX-2 can also metabolize other polyunsaturated fatty acids, including omega-3 fatty acids like docosahexaenoic acid (DHA), docosapentaenoic acid (DPA), and docosatetraenoic acid, leading to the formation of electrophilic fatty acid oxo-derivatives (EFOXs) nih.gov. While direct evidence for the metabolism of this compound by COX enzymes is not extensively documented, the existing data on related C22 fatty acids suggest that it could potentially serve as a substrate, leading to the generation of novel bioactive lipids. One study on 8,11,14,17-eicosatetraenoic acid, an n-3 fatty acid, found that platelet cyclooxygenase metabolized it to 12-hydroxy-8,10,14-heptadecatrienoic acid, without the formation of cyclic products nih.gov.

Beta-Oxidation and Catabolism of Docosatrienoic Acids

Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down to produce acetyl-CoA. Very long-chain fatty acids (VLCFAs), which include C22 fatty acids like docosatrienoic acid, undergo an initial round of beta-oxidation within peroxisomes because they are too long to be directly processed by the mitochondria wikipedia.orgmdpi.com.

This peroxisomal beta-oxidation shortens the fatty acid chain. For polyunsaturated fatty acids, this process requires additional auxiliary enzymes to handle the double bonds at various positions nih.gov. Once the chain length is sufficiently reduced, typically to octanoyl-CoA, the resulting acyl-CoA is transported to the mitochondria for the completion of beta-oxidation wikipedia.org. Studies on the metabolism of DHA have shown that it is a poor substrate for mitochondrial beta-oxidation but can be oxidized in peroxisomes nih.gov. The retroconversion of DHA to eicosapentaenoic acid (EPA) is thought to occur via peroxisomal beta-oxidation nih.gov. Therefore, it is expected that this compound would also be initially catabolized through the peroxisomal beta-oxidation pathway.

Cellular CompartmentRole in Docosatrienoic Acid CatabolismKey Enzymes/Processes
PeroxisomeInitial breakdown of the very long fatty acid chain.Peroxisomal β-oxidation enzymes, Auxiliary enzymes for unsaturated fatty acids.
MitochondrionComplete oxidation of the shortened fatty acid chain to acetyl-CoA.Mitochondrial β-oxidation spiral.

Analytical Methodologies for Research on Docosa 11,14,17 Trienoic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of Docosa-11,14,17-trienoic acid, enabling its separation from other lipid molecules, including isomers with similar chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the qualitative and quantitative analysis of fatty acids. jianhaidulab.com Due to the low volatility of free fatty acids, they are typically converted into more volatile fatty acid methyl esters (FAMEs) before analysis. jianhaidulab.com This derivatization is a critical step in the sample preparation process.

The GC separates the FAMEs based on their boiling points and polarity, allowing for the separation of fatty acids with different chain lengths and degrees of unsaturation. jianhaidulab.com The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, enabling unambiguous identification. nist.gov For instance, the methyl ester of 11,14,17-Eicosatrienoic acid has a molecular weight of 320.5 g/mol , a key identifier in its mass spectrum. nist.gov GC-MS can effectively separate complex mixtures of fatty acid isomers, including different eicosatrienoic acid isomers like the ω-3 (11,14,17-), ω-6, and ω-9 forms. jianhaidulab.com The technique offers high sensitivity, capable of detecting trace amounts of fatty acids in intricate biological samples. jianhaidulab.com

Table 1: Typical GC-MS Parameters for FAME Analysis

Parameter Typical Setting Purpose
Column Fused silica (B1680970) capillary column (e.g., BPX-70, Elite-1) Separates FAMEs based on polarity and boiling point.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Injector Temperature 250-260 °C Ensures rapid volatilization of the sample.
Oven Temperature Program Ramped (e.g., 100 °C to 240 °C) Allows for the separation of a wide range of FAMEs. indexcopernicus.com
Detector Mass Spectrometer Identifies and quantifies compounds based on mass spectra.

| Ionization Mode | Electron Ionization (EI) | Fragments molecules to produce a characteristic mass spectrum. |

This table presents generalized parameters; specific conditions may be optimized for different sample types and analytical goals. indexcopernicus.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are invaluable for the analysis of fatty acids in their non-derivatized form, and are particularly adept at separating isomers. lipidmaps.orglipidmaps.orgnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for fatty acid analysis. lipidmaps.orgnih.gov

This technique is crucial for assessing the purity of this compound samples and for separating it from its geometric (cis/trans) and positional isomers, which can be challenging to resolve by GC alone. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Coupling HPLC with mass spectrometry (LC-MS/MS) further enhances analytical power, providing both separation and specific detection with high sensitivity. nih.gov This is particularly useful for analyzing complex biological extracts where fatty acids are present at low concentrations. nih.gov

Table 2: HPLC System Configuration for Fatty Acid Isomer Analysis

Component Specification Example Function
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) Separates fatty acids based on hydrophobicity. nih.gov
Mobile Phase Gradient of Acetonitrile/Water/Acetic Acid Elutes compounds from the column; gradient allows for separation of multiple analytes. lipidmaps.orgnih.gov
Flow Rate 0.3 - 0.5 mL/min Controls the speed of the separation. lipidmaps.orglipidmaps.org
Detector Tandem Mass Spectrometer (MS/MS) Provides sensitive and selective detection and quantification.

| Ionization | Electrospray Ionization (ESI), negative mode | Ionizes the fatty acids for MS analysis. nih.gov |

This table illustrates a typical UPLC-MS/MS setup; parameters are optimized based on the specific isomers and matrix being analyzed.

Lipidomics aims to provide a comprehensive and quantitative description of the full spectrum of lipids (the lipidome) in a biological system. nih.govnih.govresearchgate.net These approaches are essential for understanding how this compound is incorporated into different lipid classes, such as phospholipids (B1166683) and triacylglycerols, and how its metabolism is altered in various physiological or pathological states. x-mol.netbiomart.cn

Shotgun lipidomics and LC-MS-based lipidomics are the primary platforms used. biomart.cn In a typical lipidomics workflow, total lipids are extracted from a sample, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography. nih.gov This allows for the identification and quantification of hundreds of individual lipid molecules, including those containing this compound. nih.govnih.govresearchgate.net This comprehensive profiling can reveal significant changes in lipid composition related to dietary interventions or disease, highlighting the metabolic fate of specific fatty acids. nih.govnih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation

While chromatography separates compounds, spectroscopy is used to elucidate their precise chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. nih.gov For this compound, NMR is used to confirm the number and position of the double bonds, as well as their stereochemistry (cis or trans).

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule and their chemical environment. Key signals include those for the terminal methyl group, methylene (B1212753) groups adjacent to double bonds (allylic protons), bis-allylic protons (protons on a carbon between two double bonds), and the protons on the double bonds themselves (vinylic protons).

¹³C NMR provides information about the carbon skeleton of the fatty acid. It is particularly useful for confirming the positions of the double bonds and the carboxyl group.

2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are used to establish long-range correlations between protons and carbons, helping to piece together the complete molecular structure and unambiguously assign signals, which is crucial for distinguishing between isomers. researchgate.net

Table 3: Key NMR Resonances for Polyunsaturated Fatty Acids

Nucleus Functional Group Typical Chemical Shift (ppm) Information Provided
¹H Vinylic (-CH=CH-) 5.3 - 5.4 Location and number of double bonds.
¹H Bis-allylic (-CH=CH-CH₂ -CH=CH-) ~2.8 Confirms polyunsaturated nature with methylene-interrupted double bonds.
¹H Allylic (-CH₂ -CH=CH-) ~2.0 - 2.1 Protons adjacent to double bonds.
¹³C Carboxyl (-COOH) ~180 Identifies the carboxylic acid functional group.

| ¹³C | Vinylic (-C H=C H-) | 127 - 132 | Location and number of double bonds. |

Chemical shifts are approximate and can vary based on the solvent and specific molecular structure. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Studies

The quality of analytical data is highly dependent on the methods used for sample preparation. For the analysis of this compound, this involves extraction from the sample matrix, isolation of the lipid fraction, and often, chemical modification (derivatization) to make it suitable for a specific analytical technique. musculoskeletalkey.com

Extraction: The first step is typically a lipid extraction, commonly using the Bligh and Dyer or Folch methods, which use a chloroform (B151607)/methanol (B129727)/water solvent system to separate lipids from other cellular components. mdpi.com

Derivatization for GC-MS: As mentioned, for GC analysis, the carboxylic acid group of the fatty acid must be derivatized to a less polar and more volatile ester. jianhaidulab.com The most common method is transesterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol or methanolic potassium hydroxide. nih.govnih.gov

Preparation for LC-MS: For LC-MS analysis, derivatization is not always necessary. However, sample clean-up is critical to remove interfering substances from the matrix. Solid-Phase Extraction (SPE) is a common technique used to isolate fatty acids or specific lipid classes from the total lipid extract before injection into the HPLC system. lipidmaps.orglipidmaps.orgnih.gov Careful handling, such as storage at low temperatures (-80°C) and minimizing freeze-thaw cycles, is crucial to prevent the degradation and oxidation of polyunsaturated fatty acids like this compound. researchgate.net

Extraction Procedures from Biological Matrices

The initial and critical step in the analysis of this compound from biological samples, such as tissues, plasma, or cells, is its efficient extraction from the complex matrix. The goal is to isolate the total lipid fraction, within which the fatty acid resides, free from other cellular components like proteins and carbohydrates that could interfere with subsequent analysis. The choice of extraction method is pivotal for ensuring quantitative recovery.

Liquid-liquid extraction (LLE) methods are the most established and widely utilized for this purpose. The "gold standard" procedures are the Folch method and the Bligh and Dyer method, both of which employ a chloroform/methanol solvent system. researchgate.net These methods were originally developed for animal tissues and are highly effective at extracting a broad range of lipid classes, including the polyunsaturated fatty acids. researchgate.net

The fundamental principle of these methods involves creating a single-phase system of chloroform, methanol, and the water present in the biological sample to fully solubilize and extract the lipids. chromatographyonline.com Following homogenization, the addition of more chloroform or water disrupts this monophasic system, leading to the formation of a biphasic system. The lower, chloroform-rich layer contains the extracted lipids, including this compound, while the upper, aqueous methanol layer retains the non-lipid contaminants. chromatographyonline.com

Key differences between the two primary methods are summarized in the table below.

FeatureFolch MethodBligh and Dyer Method
Initial Solvent Ratio Chloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v)
Sample to Solvent Ratio Typically 1:20Typically 1:4
Primary Advantage Higher solvent volume, potentially better for samples with low lipid content (<2%). researchgate.netReduced solvent volume, more economical for large-scale extractions. researchgate.net
Considerations Requires larger volumes of toxic solvents. mdpi.comOriginally developed for tissues with high water content (~80%). researchgate.net

To mitigate potential degradation of polyunsaturated fatty acids like this compound through oxidation during the extraction process, it is common practice to include an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvents. acs.org

An alternative to LLE is Solid-Phase Extraction (SPE). This technique utilizes a solid sorbent, often packed into a cartridge, to retain the lipids of interest while allowing contaminants to pass through. For lipid analysis, reversed-phase materials with chemically bonded octadecylsilyl (ODS or C18) groups are frequently used. nih.gov SPE can be advantageous for sample cleanup and concentration and is often more amenable to automation, making it suitable for processing a large number of samples. nih.gov The process generally involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified lipid fraction with an appropriate organic solvent. nih.gov

Methyl Ester Derivatization

Following extraction, this compound, like other fatty acids, is typically not analyzed directly by gas chromatography (GC). Its high polarity can lead to poor chromatographic performance. appconnect.in To overcome this, the carboxylic acid group is converted into a less polar methyl ester, a process known as derivatization or transesterification. This conversion to a fatty acid methyl ester (FAME) increases the volatility of the compound, making it suitable for GC analysis. appconnect.in

The two most common approaches for preparing FAMEs are acid-catalyzed and base-catalyzed transesterification.

Acid-Catalyzed Methylation: This method is capable of esterifying free fatty acids and transesterifying fatty acids present in complex lipids like triglycerides and phospholipids simultaneously. mdpi.com Common acid catalysts include:

Boron Trifluoride (BF₃) in Methanol: A widely used and effective reagent. researchgate.net The reaction typically involves heating the lipid extract with a 12-14% BF₃-methanol solution. researchgate.netisotope.com However, BF₃ is expensive, has a limited shelf life if not refrigerated, and under harsh conditions, may produce artifacts or cause degradation of polyunsaturated fatty acids. isotope.comnih.gov

Methanolic Hydrochloric Acid (HCl): An alternative to BF₃, methanolic HCl is less volatile, more stable, and more cost-effective. nih.gov It is prepared by dissolving anhydrous HCl gas or by carefully adding acetyl chloride to methanol. lipidmaps.orgechemi.com This reagent can be used for direct transesterification of lipid extracts. nih.gov

Methanolic Sulfuric Acid (H₂SO₄): Another strong acid catalyst used for both esterification and transesterification. mdpi.com

Base-Catalyzed Transesterification: Base-catalyzed methods are generally faster and can be performed under milder temperature conditions compared to acid-catalyzed reactions. lipidmaps.org However, they are primarily effective for transesterifying glycerolipids and are not suitable for esterifying free fatty acids. nih.gov If the sample contains a significant amount of free fatty acids, a two-step process involving saponification followed by acid-catalyzed methylation may be necessary. Common base catalysts include:

Sodium Methoxide (NaOCH₃) in Methanol: A strong base that rapidly catalyzes the transesterification of triglycerides. chromatographyonline.com

Potassium Hydroxide (KOH) in Methanol: Also known as methanolic KOH, this reagent is frequently used for rapid transesterification at room temperature. mdpi.com

The selection of the derivatization method depends on the nature of the lipid extract and the specific fatty acids being analyzed. For a total fatty acid profile, which includes both free and esterified forms, an acid-catalyzed method is generally preferred.

CatalystTypeAdvantagesDisadvantagesTypical Conditions
Boron Trifluoride (BF₃) AcidEffective for both transesterification and esterification. researchgate.netExpensive, limited shelf life, potential for artifact formation with PUFAs. isotope.comnih.govHeating with 12-14% BF₃ in methanol. researchgate.net
Methanolic HCl AcidCost-effective, stable, good yields. nih.govlipidmaps.orgMilder than BF₃, may require longer reaction times.Heating with 1-5% HCl in methanol. nih.govlipidmaps.org
Sodium Methoxide BaseVery fast reaction, mild conditions. chromatographyonline.comlipidmaps.orgIneffective for free fatty acids. nih.govRoom temperature reaction with 0.5 M NaOCH₃ in methanol.
Methanolic KOH BaseRapid reaction at room temperature. mdpi.comIneffective for free fatty acids.Room temperature reaction with 2 M KOH in methanol. mdpi.com

Internal Standards and Quantification Strategies in Research Assays

Accurate quantification of this compound in biological samples is essential for meaningful research findings. This is typically achieved by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The strategy relies on the use of an internal standard (IS) added to the sample at the beginning of the analytical procedure. nih.gov The IS helps to correct for the loss of the analyte during sample preparation (extraction, derivatization) and for variations in injection volume. nih.gov

The ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. nih.gov For the quantification of fatty acids, two main types of internal standards are commonly employed:

Odd-Chain Fatty Acids: These are fatty acids with an odd number of carbon atoms (e.g., C13:0, C15:0, C17:0, C19:0). nih.govresearchgate.net They are used because they are typically absent or present in very low concentrations in most animal and plant tissues. nih.govresearchgate.net For instance, nonadecanoate (B1228766) methyl ester (C19:0) has been used as an internal standard for fatty acid analysis in meat samples. mdpi.com The choice of a specific odd-chain fatty acid may depend on the biological matrix, as some, like C15:0 and C17:0, can be present in detectable amounts in certain species, particularly ruminants. researchgate.netnih.gov

Stable Isotope-Labeled Fatty Acids: This is considered the most accurate approach for quantification. nih.gov A stable isotope-labeled version of the analyte (e.g., deuterium- or ¹³C-labeled this compound) is used as the internal standard. These standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatography. nih.govnih.gov Because they differ in mass, they can be distinguished from the endogenous analyte by mass spectrometry. nih.gov The stable isotope dilution method provides high precision and accuracy by compensating for any losses during sample workup. nih.gov

The quantification process itself typically involves generating a calibration curve. researchgate.netavantiresearch.com This is done by preparing a series of standards containing known concentrations of the analyte (this compound) and a fixed concentration of the internal standard. lipidmaps.org The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. lipidmaps.org This curve is then used to determine the concentration of this compound in the unknown biological samples based on their measured peak area ratios. lipidmaps.orgavantiresearch.com For accurate results, it is crucial that the relationship between the concentration and the detector response is linear over the range of concentrations being measured. researchgate.net

Internal Standard TypeExamplesPrincipleAdvantagesDisadvantages
Odd-Chain Fatty Acids C13:0, C15:0, C17:0, C19:0Not naturally abundant in most samples. nih.govCost-effective, readily available.May be endogenously present in some tissues (e.g., ruminants), potentially leading to inaccurate quantification. nih.gov
Stable Isotope-Labeled Deuterated (d₃, d₅, d₈) or ¹³C-labeled fatty acidsCo-elutes with analyte but is differentiated by mass in MS. nih.govMost accurate method; compensates for matrix effects and sample loss. nih.govnih.govExpensive, requires a mass spectrometer for detection.

Cellular and Molecular Biological Roles of Docosatrienoic Acids General Insights

Modulation of Gene Expression and Cellular Processes (In Vitro and Animal Models)

Research indicates that Docosa-11,14,17-trienoic acid can influence cellular functions by altering the expression of key regulatory genes and affecting enzymatic activities, particularly within the context of melanogenesis. nih.gov

In vitro studies using B16F10 melanoma cells have demonstrated that DTA can significantly downregulate the mRNA expression of crucial melanogenesis-related genes. nih.govnih.gov The primary mechanism appears to be the inhibition of the nuclear translocation of the Microphthalmia-associated transcription factor (MITF). nih.govnih.gov MITF is a master regulator that controls the expression of essential melanogenic enzymes. nih.gov By preventing MITF from moving to the nucleus, DTA effectively suppresses the transcription of its target genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and Tyrosinase-related protein 2 (TYRP2). nih.govnih.gov This modulation of MITF activity suggests that DTA may also influence other cellular pathways regulated by this transcription factor, such as those involved in cell survival and differentiation. nih.gov

Table 1: Effect of this compound on Melanogenesis-Related Gene Expression

Gene Effect of DTA Treatment Mechanism Cellular Model
MITF Inhibition of translocation to the nucleus Suppression of transcriptional activity B16F10 Cells
TYRP1 Downregulation of mRNA expression Reduced MITF-mediated transcription B16F10 Cells

| TYRP2 | Downregulation of mRNA expression | Reduced MITF-mediated transcription | B16F10 Cells |

Consistent with its effects on gene expression, DTA has been shown to reduce intracellular tyrosinase activity in a dose-dependent manner in B16F10 cells. nih.gov Tyrosinase is the key enzyme that initiates the synthesis of melanin. nih.gov The reduction in tyrosinase activity following DTA treatment was observed to be more significant than that achieved with kojic acid, a known anti-melanogenic agent. nih.gov While DTA does exhibit mild direct inhibitory effects on mushroom tyrosinase activity at high concentrations, this is not believed to be the primary mechanism for its anti-melanogenic effects, which occur at much lower concentrations. nih.govnih.gov The principal mechanism is the downregulation of tyrosinase gene expression via MITF inhibition. nih.govnih.gov

Antioxidant Activities and Mechanisms (In Vitro Studies)

In vitro assays have revealed that this compound possesses antioxidant properties, although these effects are more apparent at higher concentrations. nih.govnih.gov Its antioxidant capacity has been evaluated through its ability to reduce oxidizing agents and scavenge reactive species. nih.gov

The reducing power of DTA has been assessed using the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. nih.gov This method measures the ability of a compound to donate electrons and reduce copper ions. nih.gov In these cell-free experiments, DTA demonstrated a capacity to reduce copper ions, indicating its potential to act as a reducing agent and antioxidant. nih.gov

DTA has also been evaluated for its ability to scavenge reactive nitrogen species, specifically peroxynitrite. nih.gov Using Dihydrorhodamine 123 (DHR123) in analysis, studies have shown that DTA can effectively scavenge peroxynitrite, a potent and damaging oxidant in biological systems. nih.gov This scavenging activity points to a direct mechanism by which DTA can help mitigate oxidative and nitrative stress. nih.gov

Table 2: Summary of In Vitro Antioxidant Activity of this compound

Assay Activity Measured Finding
CUPRAC Assay Reducing Power Demonstrated copper ion reduction capacity. nih.gov

| DHR123 Analysis | Peroxynitrite Scavenging | Showed effective scavenging of peroxynitrite. nih.gov |

Anti-Inflammatory Effects (In Vitro and Animal Models)

Beyond its role in melanogenesis and antioxidant activity, this compound has demonstrated significant anti-inflammatory effects in in vitro models. These properties are attributed to its ability to modulate the expression of key signaling molecules involved in the inflammatory response.

In studies utilizing human macrophages differentiated from monocyte THP-1 cells, DTA exhibited strong anti-inflammatory activity. The primary mechanism identified was the reduction in the protein expression levels of several pro-inflammatory cytokines. These include:

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Interferon γ (IFN-γ)

Monocyte chemoattractant protein-1 (MCP-1)

Tumor necrosis factor α (TNF-α)

By lowering the expression of these key mediators, DTA can effectively dampen the inflammatory cascade in this cellular model. Further research in animal models is warranted to fully elucidate the in vivo anti-inflammatory mechanisms of DTA.

Table 3: Effect of this compound on Pro-Inflammatory Cytokines in THP-1 Macrophages

Pro-Inflammatory Cytokine Effect of DTA Treatment
Interleukin-1β (IL-1β) Lowered protein expression
Interleukin-6 (IL-6) Lowered protein expression
Interferon γ (IFN-γ) Lowered protein expression
Monocyte chemoattractant protein-1 (MCP-1) Lowered protein expression

| Tumor necrosis factor α (TNF-α) | Lowered protein expression |

Impact on Pro-Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

This compound is implicated in the regulation of inflammatory responses through its influence on cytokine expression. While direct studies on DTA are limited, its potent anti-inflammatory properties suggest a mechanism involving the modulation of key pro-inflammatory mediators. researchgate.net Research on a related omega-3 VLCPUFA, docosapentaenoic acid (n-3 DPA), has shown it significantly down-regulates the mRNA expression of pro-inflammatory factors including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in activated macrophage cells. nih.govresearchgate.net For instance, in lipopolysaccharide (LPS)-stimulated murine macrophages, n-3 DPA reduced the production of IL-6 in a dose-dependent manner. nih.govresearchgate.net

The effects of the more widely studied DHA provide further context. In various studies, DHA has been shown to selectively decrease the production of IL-1β and TNF-α in LPS-stimulated macrophages. nih.govresearchgate.net This suggests a shared mechanism among 22-carbon omega-3 fatty acids in controlling inflammatory signaling pathways. One study noted that replenishing docosatrienoic acid (isomer not specified) or neutralizing IL-1β accelerated enthesis regeneration, implying a direct interplay between this fatty acid and the IL-1β signaling axis. researchgate.net

Table 1: Effects of Related Omega-3 Fatty Acids on Pro-Inflammatory Cytokine Expression in Macrophages
CompoundCytokineObserved EffectCell ModelReference
Docosapentaenoic Acid (n-3 DPA)IL-6, IL-1βSignificantly down-regulated mRNA expressionLPS-stimulated RAW264.7 cells nih.govresearchgate.net
Docosahexaenoic Acid (DHA)IL-1β, TNF-αSignificantly lower expressionLPS-stimulated THP-1 macrophages nih.govresearchgate.net
Docosahexaenoic Acid (DHA)IL-6Increased expression (in one study)LPS-stimulated THP-1 macrophages nih.gov

Modulation of Leukocyte Function

The broader class of omega-3 polyunsaturated fatty acids, to which DTA belongs, are critical modulators of leukocyte function. By altering membrane composition and serving as precursors to potent signaling molecules, they can influence endothelium-leukocyte interactions and the subsequent migration of leukocytes to sites of inflammation. frontiersin.org Metabolites derived from omega-3 fatty acids like EPA and DHA, known as resolvins and protectins, are key players in the resolution phase of inflammation. These molecules actively regulate leukocyte functions to shorten the inflammatory period and promote tissue healing. frontiersin.org For example, protectins can interact with leukocytes such as neutrophils, suggesting specific receptor-mediated actions that control their activity. frontiersin.org While the specific metabolites of DTA and their direct impact on leukocyte function are yet to be fully elucidated, its structural similarity to EPA and DHA suggests it may also contribute to the generation of pro-resolving mediators.

Interactions with Cellular Signaling Pathways

Engagement with G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a major family of membrane receptors that transduce extracellular signals into intracellular responses. nih.govmdpi.com Certain polyunsaturated fatty acids can act as signaling molecules by directly binding to and activating specific GPCRs. A prominent example is the interaction of DHA with GPR120 (also known as Free Fatty Acid Receptor 4 or FFAR4). This engagement in macrophages and other cells triggers potent anti-inflammatory and insulin-sensitizing effects. The activation of GPR120 by DHA can hamper the transcriptional activity of NF-κB, a key controller of pro-inflammatory cytokine expression. Although specific GPCR targets for this compound have not yet been identified, the established precedent with DHA suggests a potential mechanism for DTA's biological activities may involve direct interaction with one or more GPCRs.

Role in Phosphatidylinositol Signaling

The phosphatidylinositol signaling system is a crucial pathway that translates external stimuli into a variety of cellular responses, including proliferation, metabolism, and inflammation. nih.govnih.gov The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into second messengers. nih.gov The fatty acid composition of membrane phospholipids (B1166683), including phosphatidylinositol (PI), can significantly influence these signaling cascades.

Studies have shown that omega-3 fatty acids are incorporated into various cellular phospholipids. Specifically, DTA has been observed to accumulate in the phospholipids of human fibroblasts under certain culture conditions. nih.gov While in that particular study a different isomer (22:3n-9) was found predominantly in phosphatidylethanolamine, the related compound 20:3n-9 showed its highest concentration in phosphatidylinositol. nih.gov This demonstrates that the distribution of docosatrienoic acids is specific to both the phospholipid class and the fatty acid isomer. The incorporation of this compound into the PI pool would place it at the origin of a major signaling pathway, potentially modulating the generation of second messengers and influencing downstream cellular events.

Potential Roles in Cell Membrane Integrity and Fluidity

A fundamental role of very long-chain polyunsaturated fatty acids is their contribution to the physical properties of cellular membranes. researchgate.net The unique structure of this compound, with its 22-carbon chain and three cis double bonds, contributes to the flexibility and fluidity of biological membranes. mdpi.com This is a critical function, as membrane fluidity affects a wide range of cellular processes, including the activity of membrane-bound enzymes and receptors, transport of molecules, and signal transduction. nih.govnih.gov

As integral components of membrane phospholipids, VLCPUFAs like DTA are pivotal in maintaining the structural integrity of the cell. researchgate.net Their presence in the phospholipid bilayer helps to create a "hyperfluidizing" environment that is distinct from that provided by monounsaturated or shorter-chain polyunsaturated fatty acids. nih.gov This property is essential for the proper function of cells, particularly in dynamic environments or in specialized tissues like the nervous system. nih.govnih.gov The incorporation of DTA into membranes is therefore a key mechanism by which it exerts its broader physiological effects. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for Docosa 11,14,17 Trienoic Acid

Detailed Characterization of Specific Biosynthetic Enzymes and Pathways for This Isomer

The precise metabolic route for the synthesis of Docosa-11,14,17-trienoic acid is currently unknown. The biosynthesis of very-long-chain polyunsaturated fatty acids (VLCPUFAs) typically involves a coordinated series of enzymatic reactions, primarily elongation and desaturation of shorter fatty acid precursors. aocs.orgoup.com Elucidating the specific pathway for the 11,14,17-isomer requires a dedicated research effort to identify and characterize the unique enzymes involved.

Future research should focus on a multi-step approach to map this pathway. The initial step would be to identify the precursor fatty acid. A plausible starting point could be an 18- or 20-carbon fatty acid that undergoes elongation. The key to forming this specific isomer lies in the action of a distinct set of desaturase enzymes capable of introducing double bonds at the Δ11, Δ14, and Δ17 positions. While common desaturases like Δ5, Δ6, and Δ9 are well-studied, the enzymes responsible for the double bond placement in this compound are yet to be identified. nih.gov

The elongation of fatty acids is carried out by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL). aocs.orgmdpi.com A crucial area of investigation will be to determine which ELOVL enzyme is responsible for extending the precursor to a 22-carbon chain and its substrate specificity for the intermediates in this specific pathway. oup.commdpi.com

Hypothetical Biosynthetic StepPotential Enzymes InvolvedKey Research Questions
Precursor ElongationELOVL family enzymes (e.g., ELOVL2, ELOVL4, ELOVL5)What is the initial precursor fatty acid? Which specific ELOVL isoform recognizes and elongates the precursor to a C22 chain?
First DesaturationNovel or promiscuous Fatty Acid Desaturase (FADS)Which desaturase introduces the first double bond? Is it a known FADS enzyme acting on an unusual substrate, or a novel enzyme?
Subsequent DesaturationsNovel or promiscuous Fatty Acid Desaturases (FADS)What are the specific desaturases that create the 11, 14, and 17 double bonds? In what sequence do these reactions occur?
Pathway RegulationTranscriptional factors (e.g., SREBP-1c, PPARs)How is the expression of these specific biosynthetic enzymes regulated at the genetic level?

Comprehensive Investigation of its Endogenous Functions and Metabolic Fates in Diverse Biological Systems

The physiological roles and metabolic breakdown of this compound are entirely speculative at this point. For other VLCPUFAs, established functions include roles in maintaining cell membrane integrity, acting as precursors for bioactive signaling molecules, and playing specialized roles in tissues like the brain, retina, and testes. aocs.orgnih.gov Determining whether this compound shares these functions or possesses unique activities is a primary goal for future research.

A critical avenue of investigation is to trace the metabolic fate of this fatty acid. This can be achieved by using isotopically labeled this compound (e.g., ¹³C or ¹⁴C labeled) in cell culture and animal models. nih.govnih.gov Such studies would reveal its incorporation into various lipid classes, such as phospholipids (B1166683), triacylglycerols, and ceramides, and identify the tissues where it may preferentially accumulate. mdpi.com

Furthermore, like other polyunsaturated fatty acids, this compound could be a substrate for enzymatic oxidation by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, leading to the formation of novel bioactive lipid mediators. researchgate.netmdpi.com The identification of these metabolites and the subsequent characterization of their biological activities, for instance, in inflammation or cell signaling, represents a promising and unexplored research frontier. nih.gov

Research AreaProposed MethodologyExpected Outcomes
Subcellular Localization and IncorporationIsotope tracing with labeled this compound followed by lipid extraction and mass spectrometry.Identification of specific lipid classes (e.g., phosphatidylcholine, sphingomyelin) and cellular membranes where the fatty acid is incorporated.
Identification of Bioactive MetabolitesIncubation with cells or purified enzymes (LOX, COX, CYP) followed by LC-MS/MS-based lipidomics.Discovery of novel oxygenated metabolites (e.g., hydroxylated, epoxidized derivatives) that could act as signaling molecules.
Assessment of Physiological FunctionsIn vitro cell-based assays (e.g., measuring inflammatory responses, receptor activation) and in vivo studies using animal models.Elucidation of its role in cellular processes such as inflammation, apoptosis, or neuroprotection.
Degradation PathwayMetabolic flux analysis using labeled substrates.Determination of whether it undergoes mitochondrial or peroxisomal β-oxidation and identification of the resulting breakdown products. mdpi.com

Exploration of its Potential as a Research Tool in Lipidomics and Fatty Acid Metabolism Studies

The potential rarity and unique structure of this compound make it an intriguing candidate for use as a specialized research tool in the broader fields of lipidomics and fatty acid metabolism. Its distinct mass and fragmentation pattern could allow it to serve as a highly specific internal standard or probe.

One of the primary challenges in lipidomics is the unambiguous identification of lipid isomers. nih.gov Chemically synthesized, high-purity this compound could be used as a standard to develop and validate advanced analytical methods, such as mass spectrometry and chromatography, for separating and identifying complex fatty acid mixtures. nih.gov

As a metabolic probe, a labeled version of this compound could be introduced into biological systems to investigate the activity and substrate specificity of enzymes involved in lipid metabolism. This could lead to the discovery of new enzymatic functions or pathways. For instance, its metabolism could reveal novel desaturase or elongase activities that are not apparent when studying more common fatty acids.

Finally, its unique structure could be leveraged to study the biophysical properties of cell membranes. By incorporating this fatty acid into artificial or cellular membranes, researchers could investigate how its specific double bond configuration affects membrane fluidity, thickness, lipid raft formation, and the function of membrane-associated proteins.

Potential ApplicationRequired DevelopmentImpact on Lipid Research
Biomarker for Specific Metabolic StatesDevelopment of sensitive detection methods and screening of diverse biological samples.Could serve as a novel and highly specific indicator of certain diseases or metabolic conditions currently overlooked.
Internal Standard for LipidomicsChemical synthesis of high-purity, isotopically labeled standards.Improved accuracy and reliability of quantification for lipidomics studies, particularly for analyses of other C22 fatty acids.
Probe for Enzyme SpecificitySynthesis of labeled and modified versions of the fatty acid.A tool to discover new enzymes and characterize the substrate range of known enzymes in fatty acid metabolism.
Tool for Membrane Biophysics StudiesIncorporation into model membrane systems (liposomes) and cellular models.Enhanced understanding of how specific fatty acid structures influence the physical properties and biological functions of cellular membranes.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and structurally confirming Docosa-11,14,17-trienoic acid?

Answer:
this compound (DTA) is synthesized via enzymatic desaturation and elongation of shorter-chain polyunsaturated fatty acids (PUFAs), requiring Δ4-, Δ5-, or Δ6-desaturases and elongases . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign double-bond positions and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C₂₂H₃₈O₂ for DTA) . Infrared spectroscopy (IR) can further confirm functional groups like carboxylic acids. For purity assessment, reverse-phase HPLC or GC-MS with derivatization (e.g., methyl esterification) is recommended .

Advanced: How can molecular dynamics (MD) simulations improve understanding of DTA's interactions with lipid membranes or protein targets?

Answer:
MD simulations, particularly RMSD (root mean square deviation) and RMSF (root mean square fluctuation) analyses, can model DTA’s conformational stability in lipid bilayers or its binding to receptors like PPARG or HSD11B1. For example, RMSD trajectories over 50 ns can assess structural deviations in DTA-containing complexes, while RMSF profiles identify flexible regions (e.g., unsaturated tails) that influence membrane fluidity or ligand-receptor dynamics . Force fields such as CHARMM36 or AMBER lipid21 are suitable for simulating PUFA behavior. Comparative studies with similar fatty acids (e.g., arachidonic acid) can highlight DTA’s unique biophysical properties .

Basic: What analytical techniques are optimal for quantifying DTA in biological samples, and how can variability be mitigated?

Answer:
GC-MS with fatty acid methyl ester (FAME) derivatization is widely used for DTA quantification. For instance, bee bread studies employed GC-MS to detect DTA at concentrations up to 1.8% in lipid extracts, with ω-3/ω-6 differentiation via retention indices . To reduce variability:

  • Use internal standards (e.g., deuterated DTA analogs).
  • Normalize data to total lipid content or protein concentration.
  • Validate methods using spiked samples and inter-laboratory reproducibility tests.
    LC-MS/MS is preferred for low-abundance samples, offering higher sensitivity and specificity for unsaturated isomers .

Advanced: How can network pharmacology elucidate DTA’s role in modulating signaling pathways, such as inflammation or apoptosis?

Answer:
Network pharmacology integrates omics data, molecular docking, and experimental validation to map DTA’s multi-target effects. For example:

  • Target Identification : Databases like TCMSP link DTA to HSD11B1 (regulates cortisol activation) and PPARG (adipogenesis modulator) .
  • Pathway Analysis : Tools like KEGG or STRING can associate DTA with apoptosis (e.g., BCL2/BAX regulation) or NF-κB-driven inflammation .
  • Validation : Combine in vitro assays (e.g., caspase-3/7 activity for apoptosis) with siRNA knockdown of predicted targets to confirm mechanistic roles .

Advanced: How should researchers resolve contradictions in reported bioactivity data for DTA across different studies?

Answer:
Discrepancies (e.g., variable anti-inflammatory efficacy) may arise from:

  • Source Variability : Natural DTA content differs by biological source (e.g., bee bread vs. marine extracts) .
  • Experimental Design : Standardize cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and treatment durations.
  • Isomer Specificity : Ensure stereochemical purity, as synthetic routes may yield mixed cis/trans isomers .
  • Dosage Metrics : Report concentrations as molarity (µM) rather than mass/volume to account for molecular weight differences. Meta-analyses using PRISMA guidelines can harmonize findings .

Basic: What are the best practices for designing in vitro studies to assess DTA’s effects on cell membrane dynamics?

Answer:

  • Model Systems : Use lipid bilayers (e.g., POPC/POPS mixtures) or cell lines (e.g., HepG2 for liver membranes).
  • Incorporation Methods : Solubilize DTA in ethanol/BSA complexes for gradual membrane integration .
  • Readouts : Measure membrane fluidity via fluorescence anisotropy (e.g., DPH probes) or Laurdan GP imaging.
  • Controls : Compare with saturated (e.g., palmitic acid) and other unsaturated (e.g., EPA) fatty acids to isolate DTA-specific effects .

Advanced: What strategies optimize regioselective modification of DTA for studying structure-activity relationships (SAR)?

Answer:

  • Epoxidation : Fungal peroxygenases (e.g., AaeUPO) selectively epoxidize DTA’s 14,15-double bond, yielding bioactive epoxy metabolites .
  • Isotopic Labeling : Introduce ¹³C at carboxyl or double-bond positions via modified Claisen condensations for tracking metabolic fate .
  • Click Chemistry : Attach probes (e.g., azide-tags) to the ω-end for imaging cellular uptake without disrupting the carboxylic head .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.